Dietor

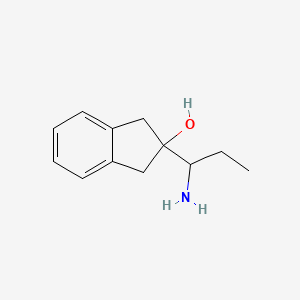

Description

Structure

3D Structure

Properties

CAS No. |

16112-96-2 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(1-aminopropyl)-1,3-dihydroinden-2-ol |

InChI |

InChI=1S/C12H17NO/c1-2-11(13)12(14)7-9-5-3-4-6-10(9)8-12/h3-6,11,14H,2,7-8,13H2,1H3 |

InChI Key |

QTZFSVVIXMRRLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1(CC2=CC=CC=C2C1)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dietor indanorex chlorhydrate2-(1-aminopropyl)indan-2-ol J.L. 11698 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Dietor Sweetener Ingredients

This technical guide provides a comprehensive overview of the core biochemical properties of the ingredients found in Dietor sweetener: Erythritol and Sodium Saccharin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the pharmacokinetics, metabolism, mechanism of action, and interaction with gut microbiota of these non-nutritive sweeteners.

Core Ingredients and Physicochemical Properties

This compound sweetener is primarily composed of erythritol and sodium saccharin.

Erythritol is a four-carbon sugar alcohol (polyol) that occurs naturally in some fruits and fermented foods. It is produced commercially via fermentation of glucose by yeast.

Sodium Saccharin is the salt form of saccharin, an artificial sweetener discovered in the late 19th century. It is synthetically derived from o-toluene sulfonamide or phthalic anhydride.[1]

A summary of their key physicochemical properties is presented below:

| Property | Erythritol | Sodium Saccharin |

| Chemical Formula | C₄H₁₀O₄ | C₇H₄NNaO₃S |

| Molar Mass | 122.12 g/mol | 205.16 g/mol (anhydrous) |

| Appearance | White crystalline powder | White crystalline powder |

| Sweetness (vs. Sucrose) | 60-70% | 300-400 times sweeter |

| Caloric Value | ~0.2 kcal/g | 0 kcal/g |

| Solubility in Water | High | High |

| Melting Point | 121 °C | Decomposes >226-230 °C |

Pharmacokinetics and Metabolism

Erythritol

Erythritol is rapidly absorbed from the small intestine into the bloodstream.[2][3][4] Peak plasma concentrations are typically reached within 30 to 90 minutes after oral ingestion.[3] The majority of ingested erythritol (approximately 80-90%) is excreted unchanged in the urine within 24 hours.[2][3][4]

Recent studies have revealed that a small fraction of absorbed erythritol can be metabolized in the human body. It is oxidized to erythrose and subsequently to erythronate.[2][5] This metabolic pathway accounts for a minor portion of the ingested dose.

Table 1: Pharmacokinetic Parameters of Erythritol in Humans

| Parameter | Value | Study Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~90 min | 1 g/kg body weight oral dose | [3] |

| Peak Plasma Concentration (Cmax) | ~2.2 mg/mL | 1 g/kg body weight oral dose | [3] |

| Urinary Excretion (24h) | ~78-90% of ingested dose | 1 g/kg or 20g oral dose | [3][6] |

| Renal Clearance | Approx. half that of creatinine | 1 g/kg body weight oral dose | [3] |

Sodium Saccharin

Sodium saccharin is also readily absorbed from the gastrointestinal tract. Following oral administration, a significant portion is absorbed, with approximately 85% of the dose recovered in the urine.[7] It has a relatively short terminal half-life in plasma.

Table 2: Pharmacokinetic Parameters of Sodium Saccharin in Humans

| Parameter | Value | Study Conditions | Reference |

| Terminal Half-life | ~70 min | 10 mg/kg intravenous dose | [7][8] |

| Fraction Absorbed | ~0.85 | 2 g oral dose | [7] |

| Primary Route of Excretion | Renal (unchanged) | Intravenous and oral doses | [7][8] |

Mechanism of Action: Sweet Taste Perception

Both erythritol and sodium saccharin elicit a sweet taste by interacting with the sweet taste receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[9][10][11][12][13]

The binding of a sweetener to the Venus flytrap domain (VFD) of the TAS1R2 subunit is a primary event for many sweeteners, including saccharin.[9][13] This binding induces a conformational change in the receptor complex, leading to the activation of a downstream signaling cascade.[9][10][11] This cascade involves the activation of the G protein gustducin, which in turn stimulates phospholipase C beta 2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels activate the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal sweet taste to the brain.

Interaction with Gut Microbiota

Erythritol

Erythritol is largely resistant to fermentation by human gut microbiota.[6] In vitro studies using human fecal samples have shown no significant degradation of erythritol over a 24-hour period. This is because the vast majority of ingested erythritol is absorbed in the small intestine before it can reach the colon where the gut microbiota predominantly resides.

Sodium Saccharin

The impact of sodium saccharin on the gut microbiota is a subject of ongoing research with some conflicting findings. Some studies in both animals and humans suggest that saccharin consumption can alter the composition and function of the gut microbiome, which in some individuals may lead to glucose intolerance.[14][15][16][17][18] However, other clinical trials have not observed significant changes in the gut microbiota following short-term saccharin consumption at doses below the acceptable daily intake.[16] The response appears to be dependent on the individual's baseline gut microbiota composition.[16]

Experimental Protocols

Protocol for Determination of Sweetener Absorption and Excretion

This protocol outlines a general methodology for quantifying the absorption and excretion of a non-metabolized sweetener like erythritol in human subjects.

Objective: To determine the pharmacokinetic profile of the sweetener by measuring its concentration in plasma and urine over time following oral administration.

Methodology:

-

Subject Recruitment: Recruit healthy volunteers with no known gastrointestinal or renal disorders.

-

Dosing: Following an overnight fast, subjects ingest a standardized oral dose of the sweetener dissolved in water.

-

Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: A complete 24-hour urine collection is performed, with samples collected at specific intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h). The volume of each collection is recorded, and an aliquot is stored at -20°C.[19]

-

Sample Analysis: Plasma and urine concentrations of the sweetener are quantified using a validated analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and total urinary excretion.

In Vitro Assay for Sweet Taste Receptor Activation

This protocol describes a cell-based assay to screen for the activation of the TAS1R2/TAS1R3 sweet taste receptor by sweeteners.

Objective: To measure the dose-dependent activation of the human sweet taste receptor in a heterologous expression system.

Methodology:

-

Cell Line: Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, co-transfected with the genes for human TAS1R2 and TAS1R3 subunits. These cells may also express a promiscuous G protein (e.g., Gα16/gust44) to couple receptor activation to a measurable intracellular signal.

-

Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Apply varying concentrations of the test sweetener to the cells.

-

Signal Detection: Monitor changes in intracellular calcium concentration by measuring fluorescence intensity using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). An increase in fluorescence indicates receptor activation.[20][21][22]

-

Data Analysis: Plot the change in fluorescence against the logarithm of the sweetener concentration to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration), a measure of the sweetener's potency.

Methodology for Analyzing Sweetener Effects on Gut Microbiota

This protocol provides an overview of a clinical study design to assess the impact of a sweetener on the human gut microbiota.

Objective: To evaluate changes in the composition and function of the gut microbiota following short-term consumption of a sweetener.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled crossover trial is a robust design. Participants serve as their own controls.

-

Participant Cohort: Recruit healthy individuals who are low consumers of non-nutritive sweeteners.[23]

-

Intervention: Participants consume a daily dose of the sweetener (e.g., within the acceptable daily intake) or a placebo for a defined period (e.g., 2 weeks).[16]

-

Washout Period: A washout period separates the intervention and placebo phases to allow the gut microbiota to return to baseline.

-

Sample Collection: Collect fecal samples from participants at baseline and at the end of each intervention/placebo period.

-

Microbiota Analysis:

-

DNA Extraction: Extract total microbial DNA from fecal samples.

-

16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 or other variable regions of the 16S rRNA gene to determine the taxonomic composition of the bacterial community.

-

Metagenomic Sequencing: (Optional) Perform shotgun metagenomic sequencing to gain insights into the functional potential of the gut microbiome.

-

-

Metabolite Analysis: Analyze fecal or plasma samples for key microbial metabolites, such as short-chain fatty acids (SCFAs), using techniques like gas chromatography.[16]

-

Statistical Analysis: Compare the microbial diversity (alpha and beta diversity), relative abundances of different bacterial taxa, and metabolite concentrations between the sweetener and placebo phases.

References

- 1. journal-archiveuromedica.eu [journal-archiveuromedica.eu]

- 2. pnas.org [pnas.org]

- 3. Plasma and urine kinetics of erythritol after oral ingestion by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythritol: an interpretive summary of biochemical, metabolic, toxicological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists [authors.library.caltech.edu]

- 11. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners | Journal of Neuroscience [jneurosci.org]

- 13. mdpi.com [mdpi.com]

- 14. docta.ucm.es [docta.ucm.es]

- 15. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials. - International Sweeteners Association [sweeteners.org]

- 16. Potential Effects of Sucralose and Saccharin on Gut Microbiota: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. evolutionmedicine.com [evolutionmedicine.com]

- 19. Development and application of a multi-sugar assay to assess intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]

- 22. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Metabolic Fate of Saccharin and Erythritol from Dietor Consumption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of saccharin and erythritol, the primary sweetening agents in the commercially available sweetener, Dietor. This document details their absorption, distribution, metabolism, and excretion (ADME) profiles, summarizes quantitative pharmacokinetic data, outlines relevant experimental methodologies, and illustrates key signaling pathways.

Introduction to this compound and its Components

This compound is a zero-calorie sweetener formulated with a blend of erythritol and sodium saccharin[1][2][3][4][5]. This combination leverages the bulk and clean sweetness of erythritol with the high intensity sweetness of saccharin. Understanding the individual metabolic fates of these two components is crucial for assessing their physiological impact and safety.

Metabolic Fate of Erythritol

Erythritol is a four-carbon sugar alcohol that is well-absorbed in the small intestine and predominantly excreted unchanged in the urine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral consumption, erythritol is rapidly and readily absorbed from the small intestine into the bloodstream.

Distribution: Once absorbed, erythritol is distributed throughout the body via systemic circulation.

Metabolism: The vast majority of ingested erythritol is not metabolized by the human body. However, recent studies have identified a minor metabolic pathway where a small fraction of erythritol can be oxidized to erythronate.

Excretion: Approximately 90% of the ingested erythritol is excreted unchanged in the urine. The remaining unabsorbed portion passes to the large intestine, where it is largely resistant to microbial fermentation, before being excreted in the feces.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of erythritol in humans.

| Parameter | Value | Reference |

| Bioavailability | High (approx. 90%) | - |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | - |

| Urinary Excretion (24h) | ~90% of ingested dose | - |

| Metabolism | Minimal (to erythronate) | - |

Signaling Pathways

Erythritol has been shown to stimulate the release of the gut hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. This signaling is believed to be initiated by the interaction of erythritol with sweet taste receptors (T1R2/T1R3) located on these cells.

Metabolic Fate of Saccharin

Saccharin, the first commercially available artificial sweetener, is a non-nutritive sweetener that is rapidly absorbed and excreted largely unchanged.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Saccharin is readily absorbed from the gastrointestinal tract, primarily the stomach and small intestine.

Distribution: After absorption, saccharin is distributed throughout the body.

Metabolism: Saccharin is metabolically inert in humans and does not undergo any significant biotransformation.

Excretion: The majority of absorbed saccharin is rapidly excreted unchanged in the urine. A smaller, unabsorbed fraction is eliminated in the feces.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of saccharin in humans.

| Parameter | Value | Reference |

| Bioavailability | High | - |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | - |

| Plasma Half-life (t1/2) | ~3-4 hours | - |

| Urinary Excretion (24h) | >90% of absorbed dose | - |

Signaling Pathways

Saccharin is known to activate the sweet taste receptors T1R2 and T1R3, which are not only present on the tongue but also in other tissues, including the pancreas. In pancreatic β-cells, this activation can lead to a signaling cascade that results in insulin secretion.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of saccharin and erythritol metabolism.

Quantification of Erythritol in Human Plasma by GC-MS

Objective: To determine the concentration of erythritol in human plasma samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization:

-

Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.

-

Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 310°C at 10°C/min, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of derivatized erythritol.

Quantification of Saccharin in Human Urine by HPLC-UV

Objective: To determine the concentration of saccharin in human urine samples.

Methodology: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Sample Preparation:

-

Dilution: Dilute urine samples 1:10 (v/v) with the mobile phase.

-

Filtration: Filter the diluted samples through a 0.45 µm syringe filter prior to injection.

HPLC-UV Analysis:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detector: UV detector set at 220 nm.

Quantification:

-

A calibration curve is constructed using standard solutions of saccharin of known concentrations. The concentration of saccharin in the urine samples is determined by comparing the peak area with the calibration curve.

In Vitro Insulin Secretion Assay from Pancreatic β-Cells

Objective: To assess the effect of saccharin on insulin secretion from pancreatic β-cell lines (e.g., MIN6).

Methodology: Static incubation assay followed by insulin quantification.

Cell Culture:

-

Culture MIN6 cells in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Insulin Secretion Assay:

-

Seed MIN6 cells in 24-well plates and grow to 80-90% confluency.

-

Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2 mM glucose.

-

Pre-incubate the cells in KRB buffer with 2 mM glucose for 1 hour at 37°C.

-

Replace the pre-incubation buffer with KRB buffer containing 8 mM glucose (stimulatory concentration) and various concentrations of saccharin (e.g., 0, 0.1, 1, 10 mM).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for insulin measurement.

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatant using a commercially available Mouse Insulin ELISA kit, following the manufacturer's instructions.

Conclusion

The consumption of this compound, containing erythritol and saccharin, leads to the systemic exposure of these two non-nutritive sweeteners. Both compounds are largely unmetabolized and are efficiently excreted from the body, primarily via the urine. While generally considered metabolically inert, both erythritol and saccharin can interact with sweet taste receptors in the gut and pancreas, respectively, leading to downstream physiological effects such as the modulation of gut hormone and insulin secretion. The provided experimental protocols offer a framework for the quantitative analysis and functional assessment of these compounds in a research setting. Further investigation into the long-term effects of combined exposure to erythritol and saccharin is warranted.

References

Toxicological Risk Assessment of Chronic Dietor Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive toxicological risk assessment of the chronic intake of "Dietor," a brand of artificial sweeteners. The composition of this compound products varies, with formulations including combinations of cyclamate and saccharin, erythritol and saccharin, or acesulfame-K and sodium saccharin, often with bulking agents such as dextrose, sorbitol, mannitol, or isomalt. This guide synthesizes findings from key toxicological studies, details experimental methodologies, and elucidates known signaling pathways affected by the constituent sweeteners.

Executive Summary

Chronic intake of this compound, given its variable composition, presents a multifaceted toxicological profile. The primary components of concern, based on historical and recent research, are cyclamate and its metabolite cyclohexylamine, saccharin, and erythritol.

-

Cyclamate and Saccharin Mixtures: The most significant historical evidence of toxicity comes from a 1970 study by Price et al., which demonstrated the induction of bladder carcinomas in rats fed high doses of a 10:1 cyclamate:saccharin mixture. However, the relevance of this finding to humans is widely debated, and numerous subsequent studies have not replicated these results. Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established an Acceptable Daily Intake (ADI) for cyclamate, and it is approved for use in over 100 countries.[1][2][3] Long-term human consumption of a cyclamate and saccharin mixture has been associated with alterations in biochemical parameters, including markers of oxidative stress and lipid profiles.

-

Erythritol-Containing Formulations: Recent in vitro studies on erythritol suggest a potential for cardiovascular risk through the induction of endothelial dysfunction. These studies indicate that erythritol may increase oxidative stress and reduce the production of nitric oxide, a key molecule in vasodilation.

-

Acesulfame-K and Saccharin Formulations: While less data is available on the chronic effects of this specific mixture, individual assessments of acesulfame-K and saccharin have been conducted.

This guide will delve into the quantitative data from pivotal studies, outline the experimental protocols used, and visually represent the known molecular pathways through which these sweeteners may exert their biological effects.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from chronic toxicity studies on the primary components of this compound.

Table 1: Chronic Toxicity of Cyclamate and Saccharin Mixture in Rats

| Study | Animal Model | Test Substance | Dosing Regimen | Key Findings | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) |

| Price et al. (1970) / Oser et al. (1975) | Rats | 10:1 Cyclamate:Saccharin mixture | Dietary administration at levels equivalent to 500, 1120, and 2500 mg/kg body weight/day for up to 2 years.[4][5] | Papillary carcinomas in the urinary bladder observed at the highest dose.[4][5] | 1120 | 2500 |

Table 2: Effects of Long-Term Cyclamate and Saccharin Consumption in Humans

| Study | Participants | Test Substance per Tablet | Daily Intake Groups | Duration of Consumption | Key Biochemical Findings in Healthy Volunteers (Sweetener Users vs. Non-Users) |

| Hasan et al. (2023) | Healthy individuals and Type 2 Diabetes Mellitus patients | 40 mg sodium cyclamate and 4 mg sodium saccharin.[6][7][8] | <5 tablets, 5-10 tablets, >10 tablets.[6][7][8] | <5 years, 5-10 years, >10 years | Increased HbA1c (+11.16%), MDA (+52.38%), Triglycerides (+16.74%), LDL (+13.39%), and TC/HDL ratio (+13.11%).[6][7] |

Table 3: Acceptable Daily Intakes (ADIs) for Individual Sweeteners

| Sweetener | Regulatory Body | ADI (mg/kg body weight) |

| Cyclamate | JECFA | 0-11[1][2][3] |

| Cyclamate | SCF (now EFSA) | 0-7[1][2][3] |

| Saccharin | JECFA/SCF | 0-5[9] |

| Acesulfame-K | EFSA | 9[9] |

| Erythritol | JECFA | Not specified |

Experimental Protocols

Chronic Toxicity Study of Cyclamate:Saccharin (10:1) in Rats (Oser et al., 1975)

-

Objective: To evaluate the chronic toxicity and potential carcinogenicity of a 10:1 mixture of sodium cyclamate and sodium saccharin in rats.

-

Test Animals: Rats (strain not specified in the abstract).

-

Experimental Design:

-

Groups of 35 male and 45 female rats were used.

-

The test mixture was administered through the diet at levels designed to provide daily intakes of 500, 1120, and 2500 mg/kg of body weight.

-

The study duration was up to 105 weeks.

-

-

Parameters Monitored:

-

Physical condition, growth response, and food efficiency were regularly observed.

-

Hematological and urine analyses were conducted.

-

Postmortem pathology was performed on all animals.

-

Reproduction and lactation performance were assessed through two litters.

-

Teratological effects were also investigated.

-

-

Key Methodological Note: Due to the observed conversion of cyclamate to cyclohexylamine (CHA), particularly in the higher dosage groups, CHA was added to the diets of approximately half the animals during the last quarter of the 2-year study period to assess its additional impact.[4][5]

Human Study on Chronic Cyclamate and Saccharin Consumption (Hasan et al., 2023)

-

Objective: To evaluate the effect of chronic consumption of a saccharin and cyclamate mixture on biochemical parameters in healthy individuals and patients with type 2 diabetes mellitus.

-

Study Population: Healthy individuals and diabetic outpatients. Participants were classified based on their daily consumption of sweetener tablets and the duration of consumption.

-

Test Substance: Tablets containing 40 mg of sodium cyclamate (E 952) and 4 mg of sodium saccharin (E 954).[6][7][8]

-

Biochemical Parameters Measured:

-

Oxidative Stress Markers: Serum catalase activity, peroxynitrite, ceruloplasmin, and malondialdehyde (MDA) concentrations.

-

Glycemic Control: Glycated hemoglobin (HbA1c) and fasting glucose.

-

Kidney and Liver Function: Creatinine and alanine transaminase (ALT).

-

Lipid Profile: Triglycerides (TG), Low-Density Lipoprotein (LDL), High-Density Lipoprotein (HDL), and Total Cholesterol (TC).

-

-

Methodology for Biochemical Analysis: The study abstract mentions the parameters measured but does not provide detailed analytical methods. For a comprehensive understanding, the full publication should be consulted.

Signaling Pathways and Molecular Mechanisms

Cyclamate and Cyclohexylamine: Testicular Toxicity

The testicular toxicity associated with chronic cyclamate intake is attributed to its metabolite, cyclohexylamine (CHA). While the precise molecular signaling pathway is not fully elucidated, studies in rats have shown that CHA administration leads to testicular atrophy. Histopathological examinations reveal focal basal vacuolation of Sertoli cell cytoplasm, followed by progressive germ cell degeneration and exfoliation. In vitro studies on co-cultures of Sertoli and germ cells have demonstrated that CHA directly induces these morphological changes, suggesting that the Sertoli cell is a primary target. The development of testicular toxicity does not appear to be related to the extent of hydroxylation of cyclohexylamine. Species differences in pharmacokinetics may contribute to the varying sensitivity to this toxic effect.

Saccharin and Carbonic Anhydrase IX Inhibition

Recent research has identified a potential anti-cancer mechanism of saccharin through its interaction with carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting tumor cell survival and proliferation. Saccharin has been shown to be a potent and selective inhibitor of CA IX. It binds to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. This inhibition disrupts the pH balance in the tumor microenvironment, which can lead to reduced tumor growth.

References

- 1. 203. Saccharin (FAO Nutrition Meetings Report Series 48a) [inchem.org]

- 2. sweeteners.org [sweeteners.org]

- 3. efsa.europa.eu [efsa.europa.eu]

- 4. Chronic toxicity study of cyclamate: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. food.ec.europa.eu [food.ec.europa.eu]

- 9. bfr.bund.de [bfr.bund.de]

An In-depth Technical Guide to the Analytical Chemistry Techniques for the Composition Analysis of Dietor Sweeteners

This technical guide provides a comprehensive overview of the core analytical chemistry techniques for the qualitative and quantitative analysis of Dietor, a brand of tabletop sweetener. The methodologies detailed herein are essential for researchers, scientists, and professionals involved in drug development and food quality control, ensuring product consistency, safety, and regulatory compliance.

Composition of this compound

This compound is a commercial tabletop sweetener that typically contains a blend of artificial sweeteners and excipients. Based on available data, the primary components include:

-

Active Sweetening Ingredients:

-

Acesulfame Potassium (Acesulfame-K)

-

Saccharin

-

-

Bulking Agents/Excipients:

-

Dextrose

-

Microcrystalline cellulose

-

Cross-linked sodium carboxymethylcellulose[1]

-

This guide will focus on the analytical techniques for the simultaneous determination of the active sweetening ingredients, which may also include other common artificial sweeteners found in similar products such as aspartame, cyclamate, and sucralose.

Core Analytical Techniques

The simultaneous analysis of multiple sweeteners in a complex matrix like a tabletop sweetener presents analytical challenges that can be addressed by a variety of techniques. The most prevalent and effective methods are chromatography and spectroscopy.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of artificial sweeteners due to its high resolution, sensitivity, and reproducibility.[2]

Experimental Protocol: HPLC with UV/Diode Array Detection (DAD)

This protocol is a synthesized example based on common practices for sweetener analysis.[2][3]

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm) is commonly used.[3]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer or diluted phosphoric acid at pH 3.8) is typical. A common ratio is 7:93 (v/v) acetonitrile to buffer.[3]

-

Flow Rate: A flow rate of 1 mL/min is generally applied.[3]

-

Column Temperature: Maintained at 25 °C.[3]

-

Detection: The DAD is set to monitor multiple wavelengths corresponding to the maximum absorbance of the target sweeteners, typically around 195 nm, 220 nm, and 230 nm.[3]

-

-

Sample Preparation:

-

Accurately weigh a portion of the powdered this compound sample.

-

Dissolve the sample in deionized water or the mobile phase.

-

Use an ultrasonic bath to ensure complete dissolution.

-

Filter the solution through a 0.45 µm membrane filter to remove any insoluble excipients before injection into the HPLC system.[2]

-

-

Quantification: Calibration curves are constructed by plotting the peak area against the concentration of certified reference standards for each sweetener. The concentration of sweeteners in the this compound sample is then determined by interpolating its peak area on the calibration curve.

2.2. Ultra-High Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS/MS)

For higher sensitivity, selectivity, and the ability to analyze a wider range of sweeteners simultaneously, UHPLC coupled with tandem mass spectrometry (MS/MS) is employed.[4] This technique is particularly useful for detecting sweeteners that lack a strong UV chromophore, such as cyclamate and sucralose.[5]

Experimental Protocol: UHPLC-MS/MS

-

Instrumentation: A UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column for fast separations (e.g., a core-shell C18 column).

-

Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with a small amount of formic acid or ammonium acetate, and mobile phase B being acetonitrile or methanol.

-

Flow Rate: Adapted for the specific column dimensions, typically in the range of 0.3-0.6 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in both positive and negative modes to detect a wide range of sweeteners.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte, providing high selectivity and sensitivity.

-

-

Sample Preparation: Similar to the HPLC protocol, involving dissolution and filtration. A dilution step may be necessary to bring the analyte concentrations within the linear range of the instrument.

2.3. Spectroscopic Techniques

Spectroscopic methods, such as FT-Raman and UV-Visible spectroscopy with multivariate calibration, offer rapid and non-destructive alternatives for the analysis of sweeteners, often requiring minimal sample preparation.[6][7]

Experimental Protocol: FT-Raman Spectroscopy

-

Instrumentation: An FT-Raman spectrometer.

-

Sample Preparation: The powdered this compound sample can often be analyzed directly without any preparation.

-

Data Analysis:

-

Acquire the Raman spectra for a set of calibration samples with known concentrations of the sweeteners.

-

Develop a multivariate calibration model using techniques such as Partial Least Squares (PLS), Interval PLS (iPLS), or Synergism PLS (siPLS).[6]

-

Acquire the Raman spectrum of the this compound sample and use the developed model to predict the concentrations of the sweeteners.

-

The results are often validated against a reference method like HPLC.[6]

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of artificial sweeteners in tabletop sweeteners.

Table 1: HPLC-DAD Analysis of Artificial Sweeteners

| Sweetener | Retention Time (min) | Wavelength (nm) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |

| Acesulfame-K | 0.340 | 195, 220 | 0.07 | 0.21 |

| Saccharin | 0.479 | 195, 220 | 0.03 | 0.09 |

| Aspartame | 3.968 | 220, 230 | 0.17 | 0.51 |

Data synthesized from literature values for illustrative purposes.[3]

Table 2: Concentrations of Sweeteners in Commercial Tabletop Sweeteners

| Sweetener | Concentration Range (mg/g) |

| Acesulfame-K | 30.32 - 148.37 |

| Saccharin | 16.10 - 93.05 |

| Aspartame | 6.06 - 512.72 |

| Sucralose | ~14.27 |

| Rebaudioside A | ~27.72 |

These values represent a range found in various commercial products and may not be specific to "this compound".[3][5]

Visualization of Experimental Workflows

Diagram 1: HPLC-DAD Experimental Workflow

Caption: Workflow for the analysis of this compound using HPLC-DAD.

Diagram 2: FT-Raman Spectroscopy Workflow

Caption: Workflow for the analysis of this compound using FT-Raman spectroscopy.

Diagram 3: Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques for this compound analysis.

References

- 1. my this compound – 6 g [world.openfoodfacts.org]

- 2. scispace.com [scispace.com]

- 3. akjournals.com [akjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. lcms.cz [lcms.cz]

- 6. Simultaneous determination of aspartame, cyclamate, saccharin and acesulfame-K in powder tabletop sweeteners by FT-Raman spectroscopy associated with the multivariate calibration: PLS, iPLS and siPLS models were compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Dietor's Constituent Sweeteners in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profiles of the constituent sweeteners found in various Dietor products: erythritol, sodium saccharin, sodium cyclamate, acesulfame potassium (Ace-K), sorbitol, and mannitol. The information presented is intended for researchers, scientists, and professionals involved in drug development and food science, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of these compounds in humans.

Introduction to this compound's Constituent Sweeteners

This compound products utilize a range of sweeteners to provide a low-calorie alternative to sugar. The specific composition can vary between product lines (e.g., powder vs. liquid). The sweeteners covered in this guide are:

-

Erythritol: A four-carbon polyol (sugar alcohol) that occurs naturally in some fruits and fermented foods.

-

Sodium Saccharin: One of the oldest artificial sweeteners, it is a non-nutritive, high-intensity sweetener.

-

Sodium Cyclamate: A high-intensity artificial sweetener. Its use is restricted in some countries.

-

Acesulfame Potassium (Ace-K): A calorie-free artificial sweetener often used in combination with other sweeteners.

-

Sorbitol: A sugar alcohol (or polyol) that is used as a bulk sweetener and humectant.

-

Mannitol: A sugar alcohol used as a sweetener and also for medical purposes.

Pharmacokinetic Profiles of Constituent Sweeteners

The following sections detail the pharmacokinetic parameters of each sweetener in humans. The data is summarized in tabular format for easy comparison.

Erythritol

Erythritol is rapidly absorbed from the small intestine and is largely excreted unchanged in the urine.[1][2] It does not significantly affect blood glucose or insulin levels.[1]

Table 1: Pharmacokinetic Parameters of Erythritol in Humans

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the small intestine. | [1][2] |

| Bioavailability | High, approximately 60-90% of an oral dose is absorbed. | [3] |

| Time to Peak Plasma Concentration (Tmax) | Approximately 1-2 hours after oral ingestion. | [3] |

| Metabolism | Minimally metabolized in the body. | [2][4] |

| Excretion | Primarily excreted unchanged in the urine (around 80-90% of the ingested dose within 24 hours). A small portion is excreted in the feces. | [1][2] |

| Elimination Half-life (t½) | Data is insufficient to accurately estimate the elimination half-life. | [3] |

| Caloric Value | Estimated to be less than or equal to 0.4 kcal/g. | [5] |

Sodium Saccharin

Saccharin is rapidly absorbed and excreted largely unchanged in the urine.[6][7][8] Its elimination can be described by a two-compartment open model.[7]

Table 2: Pharmacokinetic Parameters of Sodium Saccharin in Humans

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the gastrointestinal tract. | [6] |

| Bioavailability | Approximately 85% of an oral dose is absorbed. | [7] |

| Time to Peak Plasma Concentration (Tmax) | 30 to 60 minutes after oral intake. | [9] |

| Metabolism | Not metabolized by the body. | [8] |

| Excretion | Primarily excreted unchanged in the urine.[6][7][8] Approximately 85-95% is eliminated in the urine.[10] | |

| Elimination Half-life (t½) | Varies between individuals, reported as 1.2 and 6.6 hours in one study[6] and around 70 minutes in another.[7] | |

| Protein Binding | Information not prominently available in the search results. |

Sodium Cyclamate

The absorption of cyclamate is incomplete, and it can be metabolized by gut bacteria to cyclohexylamine, which is then absorbed.[11][12] There is significant interindividual variation in the ability to metabolize cyclamate.[11]

Table 3: Pharmacokinetic Parameters of Sodium Cyclamate in Humans

| Parameter | Value | Reference |

| Absorption | Incomplete from the gut. | [12] |

| Metabolism | Can be metabolized by gut microflora to cyclohexylamine. The extent of metabolism varies widely among individuals, with most converting less than 8%. | [11] |

| Excretion | Absorbed cyclamate is excreted in the urine.[12] The metabolite, cyclohexylamine, is also excreted in the urine. | |

| Elimination Half-life (t½) | Information not prominently available in the search results. |

Acesulfame Potassium (Ace-K)

Acesulfame K is rapidly and completely absorbed and is excreted unchanged in the urine.[13]

Table 4: Pharmacokinetic Parameters of Acesulfame Potassium (Ace-K) in Humans

| Parameter | Value | Reference |

| Absorption | Rapidly and completely absorbed after oral administration. | [13] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 1.5 hours after a 30 mg oral dose. | [13] |

| Metabolism | Not metabolized by the body. | [14] |

| Excretion | Rapidly eliminated unchanged in the urine.[13] Approximately 98.4% of an administered dose is excreted in the urine within 24 hours. | |

| Elimination Half-life (t½) | Approximately 2.5 hours. | [13] |

| Bioaccumulation | No evidence of bioaccumulation in any tissue. | [13] |

Sorbitol

Sorbitol is poorly absorbed from the gastrointestinal tract and is primarily metabolized in the liver to fructose.[15]

Table 5: Pharmacokinetic Parameters of Sorbitol in Humans

| Parameter | Value | Reference |

| Absorption | Poorly absorbed in the gastrointestinal tract.[15] | |

| Metabolism | Primarily metabolized in the liver to fructose.[15] | |

| Excretion | Excreted via urine and feces.[15] | |

| Onset of Action (as a laxative) | 0.25-1 hour for rectal administration. | [15] |

| Elimination Half-life (t½) | Approximately 72 minutes. | [15] |

| Volume of Distribution (Vd) | 0.5 L/kg. | [15] |

Mannitol

Mannitol is poorly absorbed orally and is primarily administered intravenously for medical purposes. When ingested orally for bowel preparation, its bioavailability is low.[15][16]

Table 6: Pharmacokinetic Parameters of Mannitol in Humans (Intravenous Administration)

| Parameter | Value | Reference |

| Absorption (Oral) | Approximately 20% absorbed orally.[15] | |

| Distribution | Distributes largely to the extracellular space within 20 to 40 minutes. The volume of distribution is approximately 17 L in adults. | [17] |

| Metabolism | A relatively small amount is metabolized.[17] | |

| Excretion | Primarily eliminated unchanged via the kidneys.[17] Approximately 80% of an administered dose is excreted in the urine within 3 hours. | [17] |

| Elimination Half-life (t½) | 0.5 to 2.5 hours in subjects with normal renal function.[17] Can be prolonged to about 36 hours in patients with renal impairment. | [17] |

| Total Clearance | 87 to 109 mL/minute in subjects with normal renal function. | [17] |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from human clinical studies employing various methodologies. Below are generalized experimental protocols based on the cited literature.

General Human Pharmacokinetic Study Design

A typical study to determine the pharmacokinetics of a sweetener involves the following steps:

-

Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include pregnancy, lactation, known allergies to the sweetener, and significant medical conditions.

-

Informed Consent: All participants provide written informed consent before any study-related procedures.

-

Dosing: A single oral dose of the sweetener, often dissolved in water or a simple food matrix, is administered to fasting subjects. In some studies, radiolabeled compounds (e.g., ¹⁴C-labeled) are used to trace the sweetener's fate in the body.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after dosing. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Urine and Feces Collection: Total urine and feces are collected for a specified period (e.g., 24-72 hours) to determine the extent of excretion.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Urine and feces are also stored appropriately.

-

Bioanalysis: The concentration of the sweetener and any potential metabolites in plasma, urine, and feces is quantified using validated analytical methods.

Analytical Methodologies

The quantification of these sweeteners in biological matrices is crucial for accurate pharmacokinetic analysis. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Table 7: Common Analytical Methods for Sweetener Quantification

| Sweetener | Analytical Method | Sample Matrix | Key Features | Reference |

| Erythritol | Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma, Urine | High sensitivity and specificity. | [10] |

| Sodium Saccharin | HPLC with UV detection, LC-MS/MS | Urine, Plasma | LC-MS/MS offers high sensitivity for low concentrations. | [11][18][19] |

| Sodium Cyclamate | HPLC with pre-column derivatization and UV detection, GC-MS | Urine | Derivatization is often required for GC-MS analysis. | [17][20] |

| Acesulfame K | HPLC with UV detection, Quantitative ¹H NMR | Urine, Processed Foods | NMR provides absolute quantification without an authentic standard. | [18][21] |

| Sorbitol | Enzymatic assay with spectrophotometry, UPLC-MS/MS | Plasma | Enzymatic assays are simple and rapid. UPLC-MS/MS provides high throughput and sensitivity. | [22][23] |

| Mannitol | GC-MS, LC-MS/MS | Plasma, Urine | LC-MS/MS is a rapid and sensitive method for quantification. | [15][24][25] |

Signaling Pathways

The sweet taste of these compounds is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste receptor cells on the tongue and also in enteroendocrine cells of the gut.[26]

Sweet Taste Receptor Signaling

The binding of a sweetener to the T1R2/T1R3 receptor initiates a downstream signaling cascade involving G-proteins, leading to the activation of phospholipase Cβ2 (PLCβ2). PLCβ2 generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which in turn activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters that signal sweet taste to the brain.

Conclusion

The constituent sweeteners in this compound products exhibit diverse pharmacokinetic profiles. Erythritol, saccharin, and acesulfame K are rapidly absorbed and excreted largely unchanged. Sorbitol and mannitol are poorly absorbed orally, with sorbitol being metabolized to fructose. Cyclamate absorption is incomplete, and its metabolism to cyclohexylamine is highly variable among individuals. Understanding these distinct pharmacokinetic properties is essential for assessing their safety and physiological effects in humans. The experimental protocols and analytical methods described provide a foundation for further research in this area. The sweet taste signaling pathway, initiated by the T1R2/T1R3 receptor, is the primary mechanism for the perception of sweetness from these compounds. This guide serves as a technical resource for professionals in the fields of nutrition, toxicology, and drug development, providing a consolidated overview of the current scientific understanding of these widely consumed sweeteners.

References

- 1. Method of Analysis for Mannitol | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. benchchem.com [benchchem.com]

- 6. Altered in Vitro Metabolomic Response of the Human Microbiota to Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastrointestinal response and plasma and urine determinations in human subjects given erythritol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plasma kinetics and urinary elimination of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma levels of polyols erythritol, mannitol, and sorbitol and incident coronary heart disease among women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protocol for a multicentre, parallel, randomised, controlled trial on the effect of sweeteners and sweetness enhancers on health, obesity and safety in overweight adults and children: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rationale and design of DRINK-T1D: A randomized clinical trial of effects of low-calorie sweetener restriction in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Quantification of cyclamate and cyclohexylamine in urine samples using high-performance liquid chromatography with trinitrobenzenesulfonic acid pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Urinary monitoring of saccharin and acesulfame-K as biomarkers of exposure to these additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of acesulfame potassium in processed foods by quantitative 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A simple and rapid method for the determination of D-sorbitol in plasma using the Cobas Mira S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A rapid analytical method for the detection of plasma volume expanders and mannitol based on the urinary saccharides and polyalcohols profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. b-ac.co.uk [b-ac.co.uk]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Molecular Interaction Between Aspartame and the Sweet Taste Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive examination of the molecular mechanisms underpinning the sweet taste perception of aspartame. It details the interaction of aspartame with the T1R2/T1R3 heterodimer, focusing on the precise binding site within the Venus Flytrap Module (VFTM) of the T1R2 subunit. The subsequent intracellular signaling cascade, a canonical G protein-coupled receptor (GPCR) pathway, is elucidated. Furthermore, this guide summarizes key quantitative data from mutagenesis studies and outlines a detailed experimental protocol for a cell-based functional assay, which has been instrumental in characterizing this interaction.

The Sweet Taste Receptor: A Heterodimeric GPCR

The perception of sweet taste is primarily initiated by the activation of a dedicated taste receptor located in taste receptor cells on the tongue. This receptor is a Class C G protein-coupled receptor (GPCR) that functions as a heterodimer, composed of two distinct subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[1][2][3] Each subunit consists of a large extracellular Venus Flytrap Module (VFTM), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD). The VFTMs form the primary ligand-binding domain that recognizes a wide array of sweet-tasting molecules, from natural sugars to artificial sweeteners like aspartame.[1][4]

Aspartame Binding and Receptor Activation

Aspartame, a dipeptide methyl ester, exerts its sweet taste by binding directly to the sweet taste receptor. Extensive research, including homology modeling, molecular docking, and site-directed mutagenesis, has pinpointed the binding site for aspartame within the VFTM of the T1R2 subunit.[1][3][4]

Key Interaction Points: The binding of aspartame induces a conformational change in the T1R2 VFTM, transitioning it from an open to a closed state. This movement is critical for the activation of the receptor.[4][5] This interaction is stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions with specific amino acid residues.

-

Critical Residues: Mutagenesis studies have identified several key residues within the T1R2 VFTM that are crucial for aspartame recognition and receptor activation. These include S40, Y103, D142, S144, S165, S168, Y215, D278, E302, D307, and R383.[3][4]

-

Water-Mediated Bridges: It is proposed that two water molecules within the binding pocket play a crucial role, forming bridges between the carbonyl groups of aspartame and residues D142 and L279 of T1R2.[1][3][4]

-

Species Specificity: The perception of aspartame is species-dependent. For instance, humans and Old World monkeys perceive it as sweet, while many other mammals, including rodents and New World monkeys, do not.[6][7] This difference is attributed to variations in the amino acid sequence of the T1R2 binding pocket, particularly at residues like D142.[6]

Caption: Aspartame binding within the T1R2 VFTM pocket.

Intracellular Signaling Cascade

The binding of aspartame and the subsequent conformational change in the T1R2/T1R3 receptor initiate a canonical G protein signaling cascade within the taste receptor cell.[8][9]

-

G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein gustducin. It promotes the exchange of GDP for GTP on the α-subunit (Gα-gustducin).

-

Subunit Dissociation: Gα-gustducin-GTP dissociates from the βγ-subunits (Gβγ).

-

PLCβ2 Activation: The released Gβγ complex activates the enzyme phospholipase C β2 (PLCβ2).

-

Second Messenger Production: PLCβ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

-

TRPM5 Channel Activation: The increase in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).

-

Cell Depolarization: Activation of the TRPM5 channel leads to an influx of Na⁺ ions, causing depolarization of the taste cell membrane.

-

Neurotransmitter Release: Depolarization triggers the release of neurotransmitters (such as ATP) onto afferent nerve fibers, which transmit the "sweet" signal to the brain.

Caption: Intracellular signaling pathway for aspartame-induced sweet taste.

Quantitative Data from Mutagenesis Studies

Functional assays, typically involving calcium mobilization in HEK293 cells co-expressing the T1R2 and T1R3 subunits, are used to quantify the effects of mutations on receptor activation. The half-maximal effective concentration (EC₅₀) is a key metric. A significant increase in the EC₅₀ value for a mutant receptor indicates that the mutated residue is important for ligand binding or receptor activation.

| T1R2 Mutant | Fold-Change in Aspartame EC₅₀ (vs. Wild-Type) | Implied Role of Residue | Reference |

| S144A | > 100 | Critical for ligand recognition/binding | [1] |

| D278A | ~ 50 | Important for stabilizing bound ligand | [3][4] |

| E302A | > 100 | Critical for hinge motion and receptor activation | [1][3] |

| D307A | > 100 | Critical for ligand recognition/binding | [6] |

| Y103A | ~ 10 | Contributes to the hydrophobic binding pocket | [3][4] |

| Y215A | ~ 15 | Contributes to the hydrophobic binding pocket | [3][4] |

| R383A | ~ 20 | Important for stabilizing bound ligand | [3][4] |

Note: Values are approximate and compiled from published dose-response curve shifts. Exact values can vary between experiments.

Experimental Protocols

Protocol: Functional Characterization using a Cell-Based Calcium Mobilization Assay

This protocol describes a common method to measure the activation of the T1R2/T1R3 receptor by aspartame in a heterologous expression system.[6][10]

Objective: To determine the dose-response relationship and EC₅₀ value of aspartame for the wild-type or mutant sweet taste receptors.

1. Materials and Reagents:

-

HEK293T cells

-

pcDNA3.1(+) or similar expression vectors containing human T1R2 and T1R3 cDNA

-

Promiscuous G protein subunit (e.g., Gα16-gust44) to couple the receptor to the PLC pathway[3]

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Aspartame stock solution (e.g., 100 mM in assay buffer)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection (e.g., FlexStation 3)

2. Experimental Workflow:

Caption: Workflow for a cell-based calcium mobilization assay.

3. Step-by-Step Procedure:

-

Cell Plating: Seed HEK293T cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Transient Transfection: Co-transfect the cells with plasmids encoding T1R2, T1R3, and Gα16-gust44 using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the receptor and G protein subunits.

-

Dye Loading:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of Assay Buffer.

-

Add 50 µL of Fluo-4 AM loading solution (prepared according to the manufacturer's instructions) to each well.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Assay Execution:

-

Place the 96-well plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) at defined intervals.

-

Record a stable baseline fluorescence for 15-20 seconds.

-

Automatically inject 20 µL of the prepared aspartame dilutions into the wells.

-

Continue recording fluorescence for an additional 60-90 seconds to capture the peak response.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize this to the baseline fluorescence (F) to get the response ratio (ΔF/F).

-

Plot the ΔF/F values against the logarithm of the aspartame concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism to determine the EC₅₀ value.

-

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol provided is a general template and may require optimization for specific laboratory conditions and equipment.

References

- 1. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pnas.org [pnas.org]

- 6. jneurosci.org [jneurosci.org]

- 7. Sweet taste receptor gene variation and aspartame taste in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of "Dietor": A Search for Evidence on Insulin Sensitivity

A comprehensive search for preclinical data on a substance referred to as "Dietor" and its effects on insulin sensitivity has yielded no specific results. Scientific literature and databases do not contain information on a compound or drug with this name in the context of metabolic research or drug development.

The inquiry for an in-depth technical guide on "this compound" sought to collate quantitative data, detailed experimental protocols, and visualizations of its signaling pathways related to insulin sensitivity. However, the absence of any primary research, preclinical studies, or even mentions of "this compound" in scientific publications prevents the creation of such a document.

The field of metabolic research is actively exploring numerous compounds for their potential to improve insulin sensitivity. These investigations typically involve a rigorous preclinical evaluation process, which is extensively documented in published literature. This process includes:

-

In vitro studies: Initial testing on isolated cells (e.g., muscle cells, adipocytes) to determine the compound's direct effects on glucose uptake and insulin signaling pathways.

-

Animal model studies: Administration of the compound to animal models of insulin resistance and diabetes (e.g., diet-induced obese mice, Zucker diabetic fatty rats) to assess its impact on whole-body glucose homeostasis.

-

Mechanism of action studies: Molecular biology techniques to identify the specific proteins and signaling pathways targeted by the compound.

For any given therapeutic candidate, this body of research would provide the necessary data to construct the requested technical guide, including tables of efficacy data, detailed experimental methodologies, and diagrams of molecular interactions.

Given that no such information is available for a substance named "this compound," it is not possible to fulfill the request for a technical whitepaper. Researchers, scientists, and drug development professionals interested in insulin sensitivity are encouraged to refer to published literature on established or investigational therapeutic agents for which extensive preclinical data exists.

An In-Depth Technical Guide to the Assessment of Potential Allergenicity of Dietor's Ingredients

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive assessment of the potential allergenicity of the ingredients found in the sweetener Dietor. The primary components of this compound are the non-nutritive sweeteners erythritol and sodium saccharin, with some formulations also containing acesulfame potassium. While generally recognized as safe by global regulatory bodies, rare instances of hypersensitivity reactions to these sweeteners have been documented in scientific literature. This guide delves into the available evidence on their allergenic potential, details the experimental protocols for diagnosis, and outlines the immunological pathways involved.

Executive Summary

Allergic reactions to the ingredients of this compound—erythritol, sodium saccharin, and acesulfame potassium—are rare.[1][2][3] The prevalence of hypersensitivity to food additives, in general, is estimated to be between 0.01% and 0.23% in the general population.[1] However, case reports have documented immediate-type hypersensitivity reactions, including urticaria and anaphylaxis, to each of these sweeteners. The underlying mechanism for these reactions is often suggested to be IgE-mediated.[4][5][6] Diagnosis of such allergies relies on a combination of patient history, skin prick tests, basophil activation tests, and oral food challenges.

Ingredient Allergenicity Profile

Erythritol

Erythritol is a sugar alcohol naturally found in some fruits and fermented foods.[3][6] While it has a low molecular weight, which theoretically makes it less likely to be immunogenic, there are documented cases of IgE-mediated allergic reactions.[3]

-

Clinical Manifestations: Reported allergic reactions to erythritol include atopic dermatitis, eczema, bronchial asthma, allergic rhinitis, urticaria (hives), and, in rare instances, anaphylaxis.[5]

-

Prevalence: The incidence of adverse reactions to erythritol is considered very low, estimated at less than one case per million people.[2][3]

-

Diagnostic Markers: Positive skin prick tests (SPT) and basophil activation tests (BAT) have been used to diagnose erythritol-induced anaphylaxis, suggesting an IgE-mediated hypersensitivity.[3]

Sodium Saccharin

Saccharin is one of the oldest artificial sweeteners. Allergic reactions to saccharin are often linked to its chemical structure as a sulfonamide.[7][8]

-

Clinical Manifestations: Reactions can include headaches, breathing difficulties, skin eruptions (urticaria), and diarrhea.[8]

-

Cross-Reactivity: Individuals with a known allergy to sulfa drugs (sulfonamides) may be at a higher risk of reacting to saccharin.[7][8]

-

Immunological Considerations: Some studies in animal models suggest that sodium saccharin may inhibit the acquisition of oral tolerance to other food antigens, potentially increasing the risk of developing food allergies.[9]

Acesulfame Potassium (Acesulfame K)

Acesulfame K is a calorie-free sweetener often used in combination with other sweeteners.

-

Clinical Manifestations: Allergic reactions are rare but can manifest as hives, itching, and breathing difficulties.[10]

-

Cross-Reactivity: A case study has reported hypersensitivity to acesulfame potassium in an individual with known sulfite and sulfonamide allergies, suggesting a potential for cross-reactivity due to its sulfur-containing moiety.

-

Regulatory Stance: The U.S. Food and Drug Administration (FDA) has stated that there are no claims of allergic reactions to acesulfame potassium, though the possibility is acknowledged.[11]

Quantitative Data on Allergenicity

The available quantitative data on the allergenicity of this compound's ingredients is limited, primarily due to the rarity of such reactions. The following table summarizes the available information.

| Ingredient | Prevalence of Allergic Reactions | Documented Eliciting Dose | Key Diagnostic Findings |

| Erythritol | < 1 case per million people[2][3] | Case reports document reactions after ingestion of foods and beverages containing erythritol. In one oral food challenge, a patient developed generalized urticaria after consuming 2g of erythritol. | Positive skin prick tests and basophil activation tests have been reported in cases of anaphylaxis.[3] |

| Sodium Saccharin | Not precisely quantified, but considered very rare. | Dose-response relationships are not well-established in the literature for allergic reactions. | Reactions are often associated with a history of sulfonamide allergy.[8] |

| Acesulfame K | Not precisely quantified, but considered very rare. | A study on an individual with sulfur-containing compound allergies noted a significant allergic reaction to a "high dose" of acesulfame K. | Positive challenge tests have been documented in individuals with hypersensitivities to other sulfur-containing compounds. |

Experimental Protocols for Allergenicity Assessment

The diagnosis of hypersensitivity to sweeteners involves a systematic approach, starting with a detailed clinical history and followed by specific allergological tests.

Skin Prick Test (SPT)

-

Objective: To detect the presence of allergen-specific IgE antibodies on mast cells in the skin.[12]

-

Methodology:

-

A drop of the allergen solution (e.g., erythritol in a suitable solvent) is placed on the forearm.[13]

-

The skin is gently pricked through the drop with a sterile lancet.[13]

-

Positive (histamine) and negative (saline) controls are included.[13]

-

The site is observed for 15-20 minutes.[12]

-

A positive reaction is indicated by the formation of a wheal (a raised, white bump) and flare (surrounding redness). A wheal diameter of 3mm or greater than the negative control is typically considered positive.[14]

-

Basophil Activation Test (BAT)

-

Objective: An in vitro method to measure the activation of basophils in a blood sample upon exposure to an allergen.[15]

-

Methodology:

-

A whole blood sample is obtained from the patient.

-

The blood is incubated with the suspected allergen (e.g., erythritol, saccharin, or acesulfame K at various concentrations).

-

Positive (anti-IgE antibodies) and negative (buffer) controls are used.

-

Following incubation, the basophils are stained with fluorescently labeled monoclonal antibodies against activation markers, such as CD63 and/or CD203c.[15][16]

-

The expression of these markers on the basophil surface is quantified using flow cytometry.[16] An upregulation of these markers in the presence of the allergen indicates a positive response.

-

Oral Food Challenge (OFC)

-

Objective: The gold standard for diagnosing a food allergy, confirming a clinical reaction to the suspected substance.[17] It should only be performed under strict medical supervision.[18]

-

Methodology:

-

The patient must be in good health and have discontinued antihistamines for a specified period.[9]

-

The challenge begins with a very small, sub-threshold dose of the sweetener.

-

If no reaction occurs after a set observation period (typically 15-30 minutes), a gradually increasing dose is administered.[9][19]

-

This continues until a full serving size is consumed or a clinical reaction is observed.[9]

-

The patient is monitored for several hours after the final dose.[20]

-

The challenge can be performed in an open, single-blind, or double-blind, placebo-controlled manner.[18] The double-blind, placebo-controlled food challenge is considered the most rigorous method.[18]

-

Signaling Pathways and Logical Relationships

IgE-Mediated Mast Cell Degranulation Pathway

The allergic reactions to this compound's ingredients are often hypothesized to follow a classic Type I hypersensitivity reaction, which is mediated by IgE antibodies and results in the degranulation of mast cells and basophils.[4][5]

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Diagnostic Workflow for Suspected Sweetener Allergy

The following diagram illustrates a logical workflow for the diagnosis of a suspected allergic reaction to a sweetener like those found in this compound.

Caption: Diagnostic Workflow for Suspected Sweetener Allergy.

Conclusion

The ingredients in this compound—erythritol, sodium saccharin, and acesulfame potassium—are considered safe for the vast majority of consumers. However, this technical guide has synthesized the available evidence demonstrating that, in rare cases, these sweeteners can elicit true hypersensitivity reactions, which are likely IgE-mediated. For researchers and clinicians, it is crucial to consider these food additives in the differential diagnosis of allergic reactions of unknown origin, especially in patients with reactions to multiple, unrelated processed foods. The diagnostic tools and pathways outlined herein provide a framework for the systematic investigation of such potential allergenicity. Further research is warranted to better quantify the prevalence of these allergies and to fully elucidate the immunological mechanisms involved.

References

- 1. Additives and preservatives: Role in food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The first case of erythritol-induced anaphylaxis in Europe diagnosed with skin tests and basophil activation tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IgE and non-IgE-mediated pathways in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The First Case of Erythritol-Induced Anaphylaxis in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetes.co.uk [diabetes.co.uk]

- 8. Artificial Sweeteners List, Side Effects, Brands, Dangers [medicinenet.com]

- 9. kidswithfoodallergies.org [kidswithfoodallergies.org]

- 10. easybuyingredients.com [easybuyingredients.com]

- 11. Acesulfame Potassium: What Is It and Is It Healthy? [webmd.com]

- 12. Skin Prick Tests - FoodAllergy.org [foodallergy.org]

- 13. dermnetnz.org [dermnetnz.org]

- 14. Understanding Allergy Test Results: Skin Prick Tests, Blood Tests, and Challenges | LACK Clinic [londonallergy.com]

- 15. The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The basophil activation test in immediate-type drug allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. emjreviews.com [emjreviews.com]

- 18. Oral Food Challenge - FoodAllergy.org [foodallergy.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. Food Allergy: Oral Food Challenge [nationwidechildrens.org]

Methodological & Application

Application Notes and Protocols for Randomized Controlled Trials of Dietor in Weight Management

For Researchers, Scientists, and Drug Development Professionals

Introduction